Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Physicochemical profiling Drug-likeness Regioisomer comparison

N-(1,3-Benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 922920-45-4) is a synthetic benzothiazole derivative with the molecular formula C15H11FN2O3S2 and a molecular weight of 350.4 g/mol. It features a benzothiazole core linked via an acetamide bridge to a 4-fluorobenzenesulfonyl moiety.

Molecular Formula C15H11FN2O3S2
Molecular Weight 350.38
CAS No. 922920-45-4
Cat. No. B2512908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide
CAS922920-45-4
Molecular FormulaC15H11FN2O3S2
Molecular Weight350.38
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C15H11FN2O3S2/c16-10-1-4-12(5-2-10)23(20,21)8-15(19)18-11-3-6-13-14(7-11)22-9-17-13/h1-7,9H,8H2,(H,18,19)
InChIKeyUHYHEQPGWJCZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 922920-45-4): Core Chemical Identity & Structural Context for Procurement Decisions


N-(1,3-Benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 922920-45-4) is a synthetic benzothiazole derivative with the molecular formula C15H11FN2O3S2 and a molecular weight of 350.4 g/mol [1]. It features a benzothiazole core linked via an acetamide bridge to a 4-fluorobenzenesulfonyl moiety. The compound is catalogued in PubChem under CID 41085211 and has computed physicochemical properties including XLogP3 of 3.2, topological polar surface area (TPSA) of 113 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. It is primarily utilized as a research tool in medicinal chemistry and chemical biology for probing benzothiazole-associated biological targets.

Why Close Analogs of N-(1,3-Benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide Cannot Be Interchanged Without Data Verification


Substituting N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide with its regioisomer (5-yl), a non-fluorinated phenylsulfonyl analog, or a 2-substituted benzothiazole derivative carries substantial risk without direct comparative biological data. The benzothiazole substitution position (C-6 vs. C-5 vs. C-2) is a well-established determinant of target engagement, selectivity, and potency across diverse target classes including kinases, GPCRs, and metabolic enzymes [1]. Similarly, the 4-fluorophenylsulfonyl group is a pharmacophoric element known to modulate metabolic stability, lipophilicity, and hydrogen-bonding networks compared to non-fluorinated or chloro-substituted congeners [2]. Absent head-to-head experimental evidence, generic interchange based solely on structural similarity is scientifically unjustified.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 922920-45-4) Relative to Closest Analogs


Physicochemical Property Profile: Baseline Characterization vs. 5-Yl Regioisomer

Computed physicochemical properties provide a baseline for compound selection. The target compound and its 5-yl regioisomer (CAS 941966-36-5, PubChem CID 18585542) exhibit identical 2D-computed properties: XLogP3 = 3.2, TPSA = 113 Ų, HBD = 1, HBA = 6, and 4 rotatable bonds [1][2]. This parity confirms that procurement differentiation must rely on 3D conformational and target-engagement factors, not bulk physicochemical descriptors.

Physicochemical profiling Drug-likeness Regioisomer comparison

Positional Isomerism Differentiation: 6-Yl vs. 5-Yl Benzothiazole Substitution

The benzothiazole ring attachment position is a critical SAR determinant. Comprehensive reviews of benzothiazole medicinal chemistry document that 6-substituted derivatives often exhibit divergent potency and selectivity profiles compared to 5-substituted analogs across kinase, antimicrobial, and anticancer target classes [1]. Although no head-to-head experimental data exist for this specific compound pair, the established positional SAR in the benzothiazole chemotype constitutes a class-level rationale for not interchanging the 6-yl and 5-yl regioisomers without empirical validation.

Structure-activity relationship Benzothiazole positional isomer Target selectivity

4-Fluorobenzenesulfonyl Pharmacophore: Predicted Impact on Target Binding and Metabolic Stability

The 4-fluorobenzenesulfonyl group is a recognized privileged motif in drug design, with fluorine substitution known to modulate metabolic stability, lipophilicity, and protein-ligand interactions [1]. The ZINC15 database entry (ZINC95602810) for this compound includes a computationally predicted docking score of 5.43 (standard deviation 0.33) against bromodomain-containing protein 4 (BRD4), an epigenetic regulator [2]. While this in silico prediction does not constitute experimental validation, it suggests a potential binding mode distinct from non-fluorinated or chloro-substituted analogs that may lack this interaction profile.

Fluorine medicinal chemistry Pharmacophore optimization Metabolic stability

Sulfonyl Acetamide Linker: Conformational and Hydrogen-Bonding Capacity vs. Thioether and Amide Analogs

The sulfonyl (–SO2–) group within the acetamide linker endows the molecule with a tetrahedral geometry, strong hydrogen-bond acceptor capacity (two sulfonyl oxygens), and electron-withdrawing character that are absent in thioether (–S–) or simple amide (–CONH–) linkers. The computed TPSA of 113 Ų and six hydrogen-bond acceptors [1] reflect this functionality. SAR reviews of benzothiazole-based inhibitors indicate that the sulfonyl linker can enhance binding affinity through additional polar contacts and improve solubility relative to thioether-linked analogs [2]. No direct comparative experimental data exist for this compound against its thioether congener (e.g., N-(1,3-benzothiazol-6-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide, CAS 899732-71-9).

Linker chemistry Hydrogen bonding Conformational restriction

Procurement-Driven Application Scenarios for N-(1,3-Benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 922920-45-4)


Regioisomer-Specific Chemical Probe Development for Target Engagement Studies

When structure-activity relationship (SAR) studies require a benzothiazole probe with a defined 6-yl attachment point, this compound provides the requisite regioisomer. The well-documented positional sensitivity of benzothiazole-based inhibitors [1] supports its use where the 5-yl regioisomer would be structurally mismatched. Procurement should specify CAS 922920-45-4 to ensure the correct substitution pattern is obtained.

Computational Chemistry and Molecular Docking Campaigns Targeting Bromodomain-Containing Proteins

The ZINC15-predicted docking score of 5.43 against BRD4 [2] suggests this compound as a candidate for virtual screening and molecular dynamics simulations focusing on epigenetic reader domains. Researchers engaged in bromodomain inhibitor discovery may prioritize this compound as a starting scaffold for further in silico optimization.

Physicochemical Reference Standard for Benzothiazole Sulfonyl Acetamide Library Characterization

With a well-defined computed property profile (XLogP3 3.2; TPSA 113 Ų; MW 350.4 g/mol) [3], this compound can serve as a reference standard for analytical method development (HPLC, LC-MS) and for benchmarking the physicochemical properties of newly synthesized benzothiazole sulfonyl acetamide derivatives. Its availability from multiple chemical suppliers facilitates its use as an inter-laboratory reference material.

Fluorinated Pharmacophore SAR Exploration in Kinase or Enzyme Inhibition Assays

The 4-fluorobenzenesulfonyl group is a proven metabolic stability enhancer [4], making this compound a suitable tool for SAR campaigns that explore the impact of fluorination on potency, selectivity, and microsomal stability within benzothiazole-based inhibitor series. Direct comparison with non-fluorinated phenylsulfonyl analogs is recommended to quantify the fluorine effect.

Quote Request

Request a Quote for N-(1,3-benzothiazol-6-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.